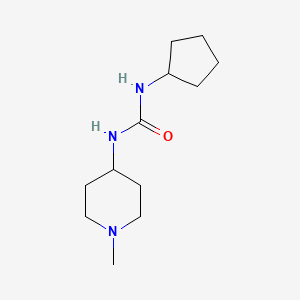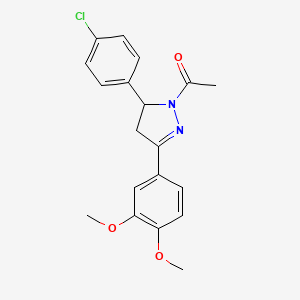![molecular formula C16H22N2O2 B6577536 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1207011-63-9](/img/structure/B6577536.png)
3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea is a chemical compound with a unique structure that includes a cyclopropyl group, a phenyloxan group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea typically involves the reaction of cyclopropyl isocyanate with 4-phenyloxan-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]carbamate
- 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]thiourea
- 3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]guanidine
Uniqueness
3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1-cyclopropyl-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-14-6-7-14)17-12-16(8-10-20-11-9-16)13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUWFJBGSPKXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B6577461.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)
![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N-[(4-fluorophenyl)methyl]-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B6577488.png)
![3-[(3,4-dimethoxyphenyl)methyl]-1-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577493.png)

![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577509.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B6577510.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
